(1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0{1,10}.0{3,8}]heptadeca-3,5,7-trien-16-one is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0{1,10}.0{3,8}]heptadeca-3,5,7-trien-16-one typically involves multiple steps, including cyclization and sulfonylation reactions. The starting materials are often commercially available or can be synthesized through standard organic chemistry techniques. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0{1,10}.0{3,8}]heptadeca-3,5,7-trien-16-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of novel materials and pharmaceuticals.
Biology
In biological research, (1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0{1,10}.0{3,8}]heptadeca-3,5,7-trien-16-one can be used to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
Medically, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as increased strength or thermal stability.
Mécanisme D'action
The mechanism of action of (1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0{1,10}.0{3,8}]heptadeca-3,5,7-trien-16-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylethanol: A compound with a similar aromatic structure but different functional groups.
p-hydroxyphenylethanol: Another aromatic compound with hydroxyl groups that influence its reactivity.
4-hydroxybenzaldehyde: An aromatic compound with an aldehyde group, used in various chemical syntheses.
Uniqueness
What sets (1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0{1,10}.0{3,8}]heptadeca-3,5,7-trien-16-one apart is its tetracyclic structure and the presence of both methoxy and sulfonyl groups. These features give it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H26N2O5S |
---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
5-methoxy-17-pyrrolidin-1-ylsulfonyl-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |
InChI |
InChI=1S/C20H26N2O5S/c1-26-13-7-8-14-16(12-13)27-20-9-3-2-6-15(20)17(14)18(19(23)21-20)28(24,25)22-10-4-5-11-22/h7-8,12,15,17-18H,2-6,9-11H2,1H3,(H,21,23) |
Clé InChI |
ANTOZGBIOBEJSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3C4CCCCC4(O2)NC(=O)C3S(=O)(=O)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.